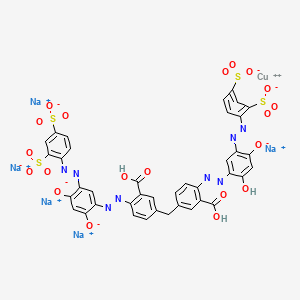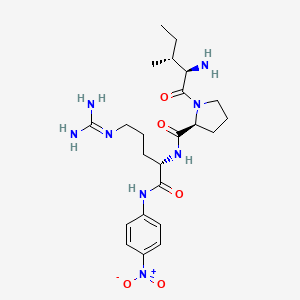
3-(p-Aminophenyl)-3-ethyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Aminophenyl)-3-ethyl-2-azetidinone is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an aminophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-aminophenylacetic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Aminophenyl)-3-ethyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(p-Aminophenyl)-3-ethyl-2-azetidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The azetidinone ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(p-Hydroxyphenyl)-3-ethyl-2-azetidinone: Similar structure but with a hydroxy group instead of an amino group.
3-(p-Methoxyphenyl)-3-ethyl-2-azetidinone: Contains a methoxy group in place of the amino group.
3-(p-Nitrophenyl)-3-ethyl-2-azetidinone: Features a nitro group instead of an amino group.
Uniqueness
3-(p-Aminophenyl)-3-ethyl-2-azetidinone is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.
Propiedades
| 73855-94-4 | |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)-3-ethylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(7-13-10(11)14)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,14) |
Clave InChI |
BPBLZEBMRIKMPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC1=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)

